

# Application Note: GC-MS Analysis of Methyl 13-methylpentadecanoate

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## Compound of Interest

Compound Name: Methyl 13-methylpentadecanoate

Cat. No.: B164438

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## Abstract

This application note details the analysis of **Methyl 13-methylpentadecanoate**, an anteiso-branched fatty acid methyl ester (FAME), using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive protocol for sample preparation, GC-MS instrument parameters, and expected results for the identification and quantification of this compound. The methods outlined are particularly relevant for researchers in microbiology, biofuel development, and lipidomics.

## Introduction

**Methyl 13-methylpentadecanoate** (anteiso-C17:0) is a saturated branched-chain fatty acid methyl ester. Branched-chain fatty acids are commonly found in bacterial cell membranes and their analysis is crucial for bacterial identification and chemotaxonomy.[1] GC-MS is a powerful analytical technique for the separation, identification, and quantification of FAMES due to its high resolution and sensitivity.[2] This note provides a detailed workflow and optimized parameters for the successful analysis of **Methyl 13-methylpentadecanoate**.

## Chemical Properties

| Property          | Value  |
|-------------------|--|
| Chemical Name     | Methyl 13-methylpentadecanoate                 |
| Synonyms          | Pentadecanoic acid, 13-methyl-, methyl ester   |
| Molecular Formula | C <sub>17</sub> H <sub>34</sub> O <sub>2</sub> |
| Molecular Weight  | 270.45 g/mol [3]                               |
| CAS Number        | 5487-50-3[3]                                   |

## Experimental Protocols

### Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

For accurate GC-MS analysis, fatty acids are typically derivatized to their corresponding methyl esters to increase their volatility. A common method is acid-catalyzed esterification.

Materials:

- Lipid-containing sample
- Methanolic HCl (1.25 M)
- Hexane (GC grade)
- Anhydrous sodium sulfate
- Glass reaction vials with PTFE-lined caps

Protocol:

- To a dried lipid extract, add 0.5 mL of 1.25 M methanolic HCl.[4]
- Seal the vial tightly and heat at 80°C for 1 hour.[4]
- Allow the vial to cool to room temperature.

- Add 1 mL of hexane and vortex for 1 minute to extract the FAMES.
- Centrifuge to separate the layers and carefully transfer the upper hexane layer to a clean vial.
- Dry the hexane extract over anhydrous sodium sulfate.
- The sample is now ready for GC-MS analysis.

## GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of **Methyl 13-methylpentadecanoate**.

| Parameter                | Recommended Setting  |
|--------------------------|--|
| Gas Chromatograph        | Agilent 7890 GC or equivalent  |
| Mass Spectrometer        | Agilent 5975C MSD or equivalent  |
| GC Column                | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4]                         |
| Carrier Gas              | Helium at a constant flow of 1.0 mL/min  |
| Inlet Temperature        | 250°C  |
| Injection Volume         | 1 µL   |
| Split Ratio              | 10:1[4]  |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 270°C at 5°C/min, and hold for 5 minutes.[1] |
| MS Transfer Line Temp.   | 280°C  |
| Ion Source Temperature   | 230°C  |
| Ionization Mode          | Electron Ionization (EI) at 70 eV  |
| Mass Scan Range          | m/z 40-550   |

## Data Presentation

### Expected Retention Time

The retention time of **Methyl 13-methylpentadecanoate** will vary depending on the specific GC column and conditions used. As a branched-chain fatty acid, it will typically elute slightly earlier than its straight-chain isomer, Methyl heptadecanoate (C17:0). The use of retention indices relative to a series of n-alkane standards is recommended for more reliable identification.

### Mass Spectral Data

The mass spectrum of **Methyl 13-methylpentadecanoate** is characterized by specific fragmentation patterns for anteiso-FAMES. The molecular ion ( $M^+$ ) peak is expected at  $m/z$  270.

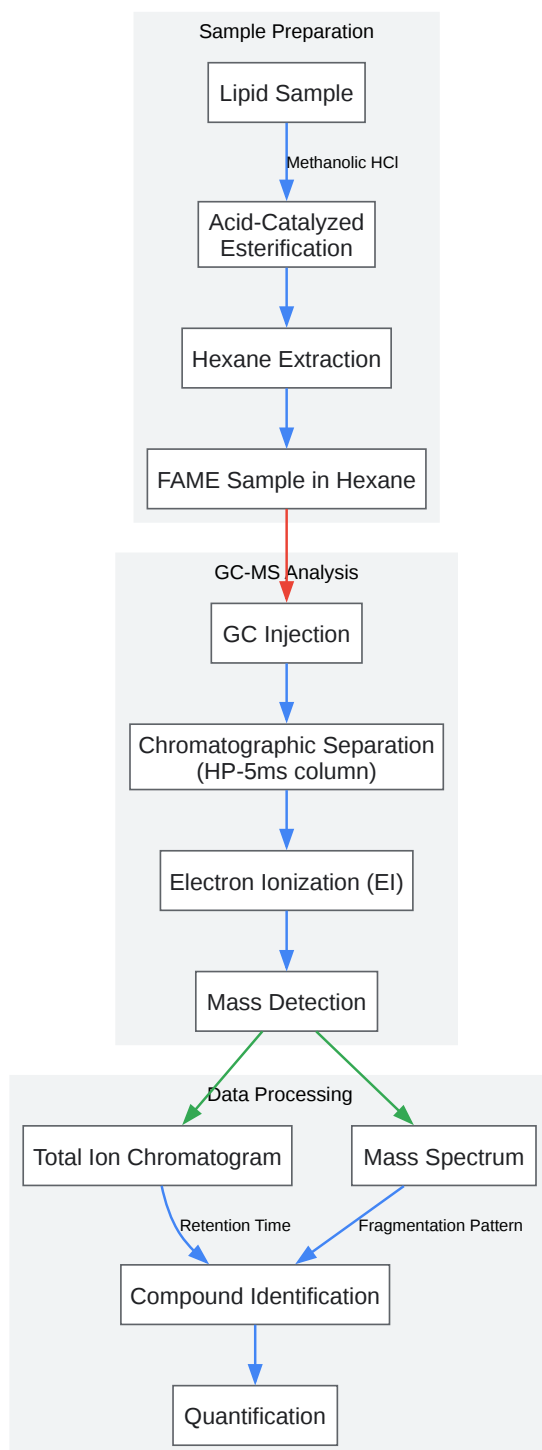
Key Diagnostic Ions for **Methyl 13-methylpentadecanoate**:

| $m/z$ | Relative Intensity (Predicted) | Ion Identity  |
|-------|--------------------------------|---|
| 74    | High                           | McLafferty rearrangement product  |
| 87    | High                           | $[CH_3OC(O)(CH_2)_2]^+$   |
| 213   | Moderate                       | $[M-57]^+$ (Loss of isobutyl group) <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| 241   | Moderate                       | $[M-29]^+$ (Loss of ethyl group)<br><a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| 270   | Low to Moderate                | $[M]^+$ (Molecular ion)   |

## Visualization

### GC-MS Analysis Workflow

## GC-MS Analysis Workflow for Methyl 13-methylpentadecanoate

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Caption: Workflow for the GC-MS analysis of **Methyl 13-methylpentadecanoate**.

## Conclusion

This application note provides a detailed and actionable protocol for the GC-MS analysis of **Methyl 13-methylpentadecanoate**. The provided experimental parameters and expected data will aid researchers in the successful identification and quantification of this branched-chain fatty acid methyl ester in various sample matrices. Adherence to the outlined sample preparation and instrument conditions will ensure reliable and reproducible results.

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